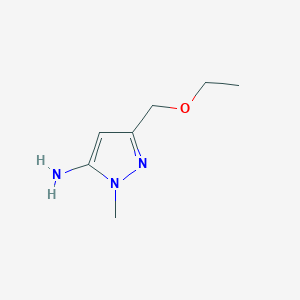
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with trifluoromethyl groups and a chlorophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-bis(trifluoromethyl)pyridine with chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the construction of fluorinated compounds, which are often more stable and reactive.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific proteins or enzymes, providing insights into their function and behavior.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its trifluoromethyl groups can enhance the pharmacokinetic properties of pharmaceuticals, such as increasing their metabolic stability and bioavailability.
Industry: In the materials industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its fluorinated structure imparts desirable properties, such as chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-3-carboxamide
Uniqueness: N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring. The presence of two trifluoromethyl groups at the 2 and 6 positions, along with the chlorophenyl group at the 4 position, gives it distinct chemical and physical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)7-5-10(13(16,17)18)23-11(6-7)14(19,20)21/h1-6H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZZBFBPOUHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
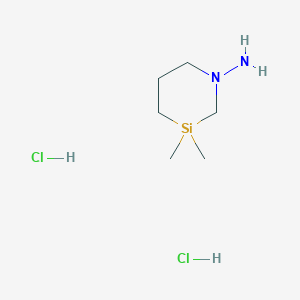

![3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2919755.png)
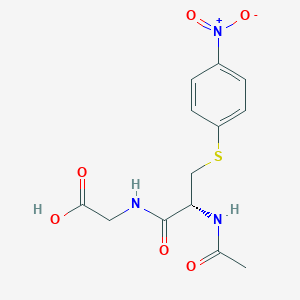
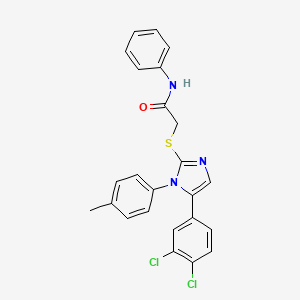
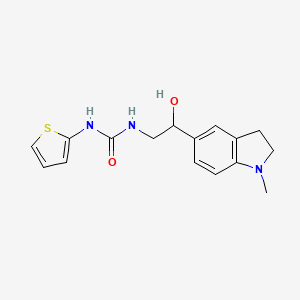

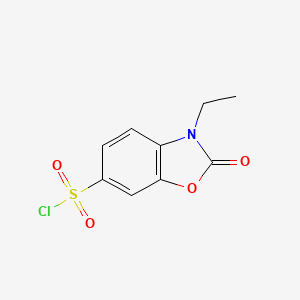
![2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2919765.png)
![1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2919767.png)
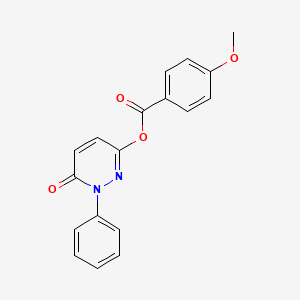
![1-(3,4-dimethylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2919772.png)
![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)
